

Application Notes and Protocols for SR-29065 in High-Throughput Screening

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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERB α .^{[1][2]} As a key regulator of the circadian clock and metabolic pathways, REV-ERB α is a promising therapeutic target for a range of diseases, including autoimmune disorders, metabolic syndromes, and cancer.^{[2][3]} **SR-29065** offers a valuable tool for investigating the therapeutic potential of REV-ERB α activation. These application notes provide detailed protocols for the use of **SR-29065** in high-throughput screening (HTS) assays to identify and characterize modulators of the REV-ERB α signaling pathway.

Mechanism of Action

REV-ERB α functions as a transcriptional repressor. In its active state, it binds to REV-ERB response elements (ROREs) in the promoter regions of its target genes. This binding facilitates the recruitment of the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3) complex. The recruitment of this co-repressor complex leads to the deacetylation of histones, resulting in a condensed chromatin structure and the repression of gene transcription. Key target genes of REV-ERB α include those involved in the core circadian clock, such as BMAL1, and genes regulating lipid and glucose metabolism. **SR-29065**, as a REV-ERB α agonist, enhances this repressive activity.

Data Presentation

The following tables summarize representative quantitative data for **SR-29065** and other relevant REV-ERB α modulators in various cellular assays.

Table 1: In Vitro Activity of REV-ERB Modulators

Compound	Assay Type	Cell Line	Target	EC50 / IC50 (nM)	Reference
SR-29065	REV-ERB α Agonist Activity	-	REV-ERB α	Data not available	[2]
GSK4112	REV-ERB α Agonist Activity	-	REV-ERB α	400	[1]
SR9011	REV-ERB α/β Agonist Activity	-	REV-ERB α	790	[1]
SR9011	REV-ERB α/β Agonist Activity	-	REV-ERB β	560	[1]
SR10067	REV-ERB α/β Agonist Activity	-	REV-ERB α	170	[1]
SR10067	REV-ERB α/β Agonist Activity	-	REV-ERB β	160	[1]

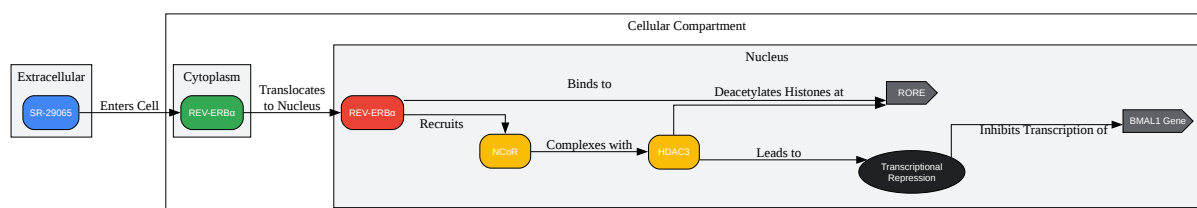
Table 2: Anti-proliferative Activity of REV-ERB Agonists in Glioblastoma Stem-like Cells (GSCs)

Compound	Cell Line	IC50 (μM)	Reference
SR-29065	Glioblastoma Stem-like Cells	Lower than SR9009 and SR9011	[3]
SR9009	Glioblastoma Stem-like Cells	Data not available	[3]
SR9011	Glioblastoma Stem-like Cells	Data not available	[3]

Note: Specific EC50/IC50 values for **SR-29065** from primary high-throughput screens are not publicly available in the searched literature. The data presented are based on available information and comparisons with other known REV-ERB modulators.

Mandatory Visualizations

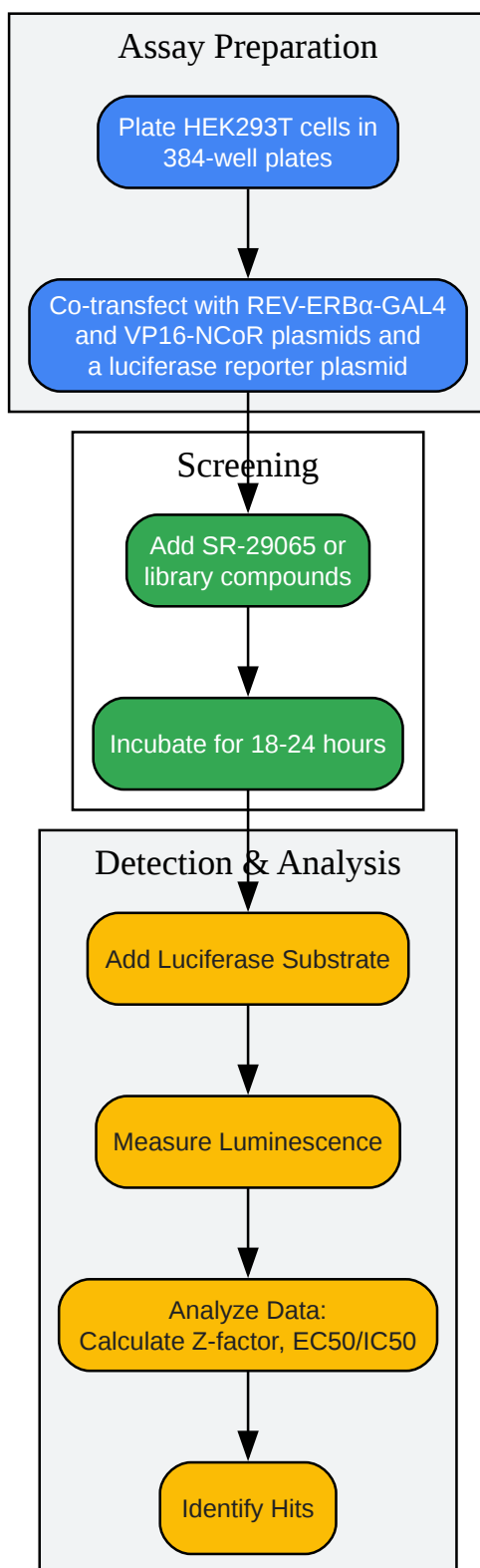
Signaling Pathway of REV-ERB α Activation



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Caption: REV-ERB α signaling pathway activated by **SR-29065**.

High-Throughput Screening Workflow



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Caption: High-throughput screening workflow for REV-ERB α agonists.

Experimental Protocols

High-Throughput Screening for REV-ERB α Agonists using a Mammalian Two-Hybrid Luciferase Reporter Assay

This protocol is adapted from established methods for identifying REV-ERB α modulators.

Objective: To identify and characterize compounds that enhance the interaction between REV-ERB α and its co-repressor NCoR in a high-throughput format.

Materials:

- HEK293T cells
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 or similar transfection reagent
- Expression plasmids:
 - pCMV-BD-REV-ERB α (GAL4 DNA-binding domain fused to REV-ERB α)
 - pCMV-AD-NCoR (VP16 activation domain fused to NCoR)
 - pFR-Luc (Luciferase reporter plasmid with GAL4 binding sites)
- **SR-29065** (positive control)
- DMSO (vehicle control)
- 384-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and resuspend HEK293T cells in complete medium.
 - Seed 20 μ L of cell suspension (e.g., 5,000 cells/well) into 384-well plates.
 - Incubate overnight at 37°C, 5% CO₂.
- Transfection:
 - Prepare the transfection mix in Opti-MEM I according to the manufacturer's protocol. For each well, a typical mix includes the three plasmids and the transfection reagent.
 - Add 5 μ L of the transfection mix to each well.
 - Incubate for 4-6 hours at 37°C, 5% CO₂.
- Compound Addition:
 - Prepare serial dilutions of **SR-29065** and library compounds in DMSO.
 - Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.5%.
 - Include wells with DMSO only as a negative control and **SR-29065** as a positive control.
- Incubation:
 - Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
- Luminescence Detection:
 - Equilibrate the plates and the luciferase assay reagent to room temperature.
 - Add 25 μ L of the luciferase reagent to each well.

- Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
- Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Normalize the data to the DMSO control wells.
 - Calculate the Z-factor to assess assay quality. A Z-factor > 0.5 is considered excellent for HTS.
 - For active compounds, generate dose-response curves and calculate EC50 values using a suitable software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Objective: To confirm the direct binding of **SR-29065** to REV-ERB α in a cellular context by measuring changes in the protein's thermal stability.

Materials:

- Cells expressing REV-ERB α (e.g., HEK293T or a relevant cancer cell line)
- **SR-29065**
- DMSO
- PBS with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer)
- Anti-REV-ERB α antibody
- Secondary antibody conjugated to HRP
- Protein electrophoresis and Western blotting equipment
- Thermal cycler or heating block

Procedure:

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with **SR-29065** at the desired concentration (e.g., 10x EC50) or with DMSO (vehicle control) for 1-2 hours at 37°C.
- Heating:
 - Harvest and wash the cells with ice-cold PBS.
 - Resuspend the cell pellet in PBS with inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
- Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration of each sample.
- Western Blotting:
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.
 - Perform Western blotting using an anti-REV-ERB α antibody to detect the amount of soluble REV-ERB α at each temperature.
- Data Analysis:

- Quantify the band intensities from the Western blots.
- Plot the percentage of soluble REV-ERB α as a function of temperature for both the **SR-29065**-treated and DMSO-treated samples.
- A rightward shift in the melting curve for the **SR-29065**-treated sample indicates target engagement and stabilization of REV-ERB α .

Conclusion

SR-29065 is a valuable chemical probe for studying the biology of REV-ERB α and for exploring its therapeutic potential. The protocols outlined in these application notes provide a robust framework for utilizing **SR-29065** in high-throughput screening campaigns to identify novel modulators of the REV-ERB α pathway and to confirm their direct engagement with the target protein in a cellular environment. These assays are essential tools for academic research and for the early stages of drug discovery programs targeting REV-ERB α .

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References

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